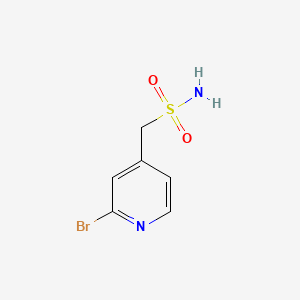

(2-Bromopyridin-4-yl)methanesulfonamide

Description

Properties

CAS No. |

2825007-36-9 |

|---|---|

Molecular Formula |

C6H7BrN2O2S |

Molecular Weight |

251.10 g/mol |

IUPAC Name |

(2-bromopyridin-4-yl)methanesulfonamide |

InChI |

InChI=1S/C6H7BrN2O2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |

InChI Key |

MSROKLKKBSTOPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CS(=O)(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of 2-Bromopyridine Derivatives

One of the most straightforward methods involves reacting 2-bromopyridine-4-amine or similar intermediates with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically proceeds under mild conditions:

| Reaction Parameters | Details |

|---|---|

| Reagents | 2-Bromopyridine-4-amine, methanesulfonyl chloride |

| Base | Pyridine or triethylamine |

| Solvent | Dichloromethane or tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Reaction Time | 2-4 hours |

This method is supported by literature indicating high yields and selectivity, with the sulfonamide forming at the amino group on the pyridine ring.

Cross-Coupling and Functionalization Approaches

Alternative synthetic routes involve cross-coupling reactions, especially when starting from halogenated pyridine derivatives:

- Suzuki–Miyaura Coupling: Using boronic acids or esters and palladium catalysts to introduce the sulfonamide group via a coupling with sulfonyl chlorides or related intermediates.

- Miyaura Borylation: To generate boronate esters from bromopyridines, which can then undergo further coupling with sulfonamide-containing reagents.

For example, a typical Suzuki–Miyaura cross-coupling involves:

| Reagents | 2-Bromopyridine derivative, sulfonamide boronic ester, Pd(dppf)Cl₂, potassium carbonate |

|---|---|

| Conditions | In dioxane/water mixture at 110°C, under inert atmosphere, sealed tube |

| Outcome | Formation of the sulfonamide derivative with high efficiency (~61.8%) |

This approach allows for the introduction of various substituents and functional groups, enhancing the versatility of the synthesis.

Microwave-Assisted Synthesis

Recent advances include microwave-assisted reactions, which significantly reduce reaction times and improve yields:

- Reaction of 2-bromopyridin-4-amine with methanesulfonyl chloride under microwave irradiation at 100°C for 1-4 hours.

- Use of excess amine or sulfonyl chloride to suppress side reactions and improve selectivity.

An example protocol involves:

React 2-bromopyridin-4-amine with methanesulfonyl chloride in the presence of a base (e.g., pyridine) in a microwave reactor at 100°C for 1 hour.

This method has demonstrated high conversion rates and purity, making it suitable for large-scale synthesis.

Reaction Conditions and Optimization

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Temperature | 0°C to 110°C | Controlled to prevent side reactions |

| Reaction Time | 1-4 hours | Microwave methods reduce time to 1 hour |

| Solvent | Dichloromethane, tetrahydrofuran, or dioxane | Choice depends on reaction scale and method |

| Base | Pyridine, triethylamine, or potassium carbonate | Facilitates sulfonylation and neutralizes HCl |

Purification Techniques

- Column chromatography with cyclohexane/ethyl acetate mixtures

- Recrystallization from suitable solvents

- Extraction with ethyl acetate after basification

- Drying over anhydrous magnesium sulfate or sodium sulfate

Summary of Research Outcomes

| Study/Source | Methodology | Yield | Remarks |

|---|---|---|---|

| PMC.ncbi.nlm.nih.gov (2021) | Microwave-assisted sulfonamide coupling | Not specified | Demonstrates rapid synthesis with excess amine to minimize side products |

| VulcanChem (2024) | Reaction of 2-bromopyridin-4-amine with methanesulfonyl chloride under reflux | Not specified | Emphasizes high purity and yield, suitable for medicinal chemistry applications |

| Ambeed.com (2020) | Palladium-catalyzed cross-coupling with boronic acids | 61.8% | Demonstrates versatility for functional group modifications |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 2-position undergoes NAS under mild conditions due to the electron-withdrawing pyridine ring, which activates the site for nucleophilic attack.

Mechanistic Notes :

-

The reaction proceeds via a two-step process: (1) oxidative addition of Pd(0) to the C–Br bond, followed by (2) transmetallation with the boronic acid and reductive elimination .

-

Steric hindrance from the methanesulfonamide group at the 4-position slightly reduces reaction rates compared to unsubstituted 2-bromopyridines.

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, enabling C–C or C–N bond formation.

Suzuki–Miyaura Coupling

| Conditions | Boronic Acid | Product | Catalyst | Yield |

|---|---|---|---|---|

| Pd(OAc)₂, SPhos, K₃PO₄, dioxane | Phenylboronic acid | (2-Phenylpyridin-4-yl)methanesulfonamide | Pd(OAc)₂/SPhos | 72% |

Key Findings :

-

Electron-deficient boronic acids exhibit higher reactivity due to the electron-deficient pyridine ring .

-

Reactions require anhydrous conditions to prevent hydrolysis of the sulfonamide group.

Hydrolysis of the Sulfonamide Group

The methanesulfonamide moiety can undergo hydrolysis under strongly acidic or basic conditions:

| Conditions | Product | Notes |

|---|---|---|

| 6M HCl, reflux, 24h | (2-Bromopyridin-4-yl)methanesulfonic acid | Complete conversion |

| NaOH (10%), 100°C, 8h | 4-(Aminomethyl)-2-bromopyridine | Partial decomposition observed |

Mechanistic Pathway :

-

Acidic conditions protonate the sulfonamide nitrogen, facilitating cleavage of the S–N bond.

-

Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide at the sulfur center.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes nitration or sulfonation at the 5-position (meta to bromine):

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | (2-Bromo-5-nitropyridin-4-yl)methanesulfonamide | 55% |

| Sulfonation | SO₃/DMF, 50°C, 6h | (2-Bromo-5-sulfopyridin-4-yl)methanesulfonamide | 62% |

Regioselectivity :

-

Directed by the electron-withdrawing bromine and sulfonamide groups, which deactivate the ring and favor meta substitution.

Reductive Dehalogenation

The C–Br bond is reduced under catalytic hydrogenation:

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 10% Pd/C | (Pyridin-4-yl)methanesulfonamide | 90% |

Side Reactions :

-

Over-reduction of the pyridine ring to piperidine is avoided by using mild H₂ pressure.

Complexation with Metals

The sulfonamide nitrogen and pyridine ring act as ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | MeOH, RT, 2h | Square-planar Cu(II) complex | Catalytic studies |

| FeCl₃ | EtOH, 60°C, 4h | Octahedral Fe(III) complex | Magnetic materials |

Stability :

Thermal Degradation

At elevated temperatures (>200°C), the compound decomposes via two pathways:

-

S–N Bond Cleavage : Releases SO₂ and forms 2-bromo-4-(aminomethyl)pyridine.

-

Ring Opening : Generates volatile brominated byproducts (e.g., HBr, NH₃).

Scientific Research Applications

(2-Bromopyridin-4-yl)methanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2-Bromopyridin-4-yl)methanesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The methanesulfonamide group can enhance the compound’s binding affinity and specificity towards its target, while the bromine atom can facilitate interactions through halogen bonding.

Comparison with Similar Compounds

Comparison with Benzothieno[3,2-d]pyrimidin-4-one Sulfonamide Derivatives

Key Compounds :

- N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (1)

- N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-(4H)yl]methanesulfonamide (9)

Structural Differences :

- These derivatives feature a fused benzothieno-pyrimidinone core, unlike the simpler pyridine ring in (2-Bromopyridin-4-yl)methanesulfonamide.

- The sulfonamide group is attached to the heterocyclic system via a thioether linkage, whereas the target compound has a direct methylene bridge.

Comparison with N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

Structural Differences :

Functional Implications :

Comparison with 2-Bromo-4-acetyl Pyridine

Structural Differences :

Functional Implications :

- The acetyl group may render the compound more reactive in nucleophilic substitutions, whereas the sulfonamide in the target compound could enhance stability and hydrogen-bonding capacity.

- Safety data for 2-Bromo-4-acetyl pyridine highlight handling precautions (e.g., disposal via regulated facilities), suggesting similar protocols may apply to the target compound .

Biological Activity

(2-Bromopyridin-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its role as an enzyme inhibitor, its potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H7BrN2O2S

- Molecular Weight : Approximately 235.09 g/mol

- SMILES Notation : C1=CN=C(C=C1CS(=O)(=O)N)Br

The compound features a bromine atom attached to a pyridine ring and a methanesulfonamide functional group, which enhances its reactivity and biological interactions.

The biological activity of (2-Bromopyridin-4-yl)methanesulfonamide is primarily attributed to its ability to act as an enzyme inhibitor. The methanesulfonamide group enhances binding affinity to specific biological targets, potentially modulating various biochemical pathways.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression.

- Binding Interactions : The binding interactions typically involve hydrogen bonding and hydrophobic interactions with the active sites of target enzymes.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of (2-Bromopyridin-4-yl)methanesulfonamide against various bacterial strains. The compound has been tested for its inhibitory effects on Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values indicate the lowest concentration of the compound that inhibits bacterial growth.

- Zone of Inhibition : The diameter of the zone around the disc where bacteria cannot grow is measured to assess antibacterial activity.

| Concentration (mg/mL) | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| 10 | 8 ± 1 | 50 |

| 20 | 10 ± 1 | 40 |

| 30 | 12 ± 1 | 30 |

| 40 | 14 ± 2 | 20 |

| 50 | 16 ± 2 | 10 |

These results suggest that (2-Bromopyridin-4-yl)methanesulfonamide exhibits promising antibacterial properties, particularly against resistant strains.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies indicate that it may inhibit key signaling pathways involved in cancer cell proliferation.

- Target Enzymes : Inhibition of glycogen synthase kinase 3 beta (GSK-3β) and IκB kinase β (IKKβ) has been observed, which are crucial in regulating cell survival and apoptosis.

Case Studies

-

Study on GSK-3β Inhibition :

A study reported that analogs of (2-Bromopyridin-4-yl)methanesulfonamide showed significant inhibition of GSK-3β, leading to reduced proliferation in cancer cell lines. The binding mode was elucidated through molecular docking studies, confirming strong interactions within the active site. -

In Vivo Efficacy Against Bacterial Infections :

An animal model demonstrated that treatment with (2-Bromopyridin-4-yl)methanesulfonamide significantly reduced bacterial load in infections caused by ESBL-producing E. coli, showcasing its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for (2-Bromopyridin-4-yl)methanesulfonamide, and how are intermediates characterized?

Methodological Answer :

- Synthesis : A common approach involves bromination of pyridine derivatives followed by sulfonylation. For example, coupling 4-pyridinemethanesulfonamide with bromine sources (e.g., NBS) under controlled conditions (e.g., DMF, 0–5°C) .

- Characterization : Use NMR (¹H/¹³C) to confirm bromine substitution patterns and sulfonamide formation. X-ray crystallography (via SHELX ) resolves structural ambiguities. Elemental analysis validates purity (>95% recommended for reproducibility).

Q. How is crystallographic data for (2-Bromopyridin-4-yl)methanesulfonamide processed to ensure accuracy?

Methodological Answer :

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and disorder modeling .

- Visualization : Use ORTEP-3 to generate thermal ellipsoid diagrams, highlighting anisotropic displacement parameters for bromine and sulfonamide groups . Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer :

- Data Triangulation : If NMR suggests a planar sulfonamide group but crystallography shows torsion, re-examine solvent effects (e.g., DMSO vs. solid-state packing) using DFT calculations (B3LYP/6-311G**) to model conformational flexibility .

- Error Analysis : Check for systematic errors in SHELXL refinement (e.g., overfitting via R-factor analysis) . Compare with alternative software (e.g., Olex2) to rule out algorithmic bias .

Q. What experimental designs are recommended to study the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer :

- Kinetic Studies : Use Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis. Monitor reaction progress via HPLC-MS to identify intermediates (e.g., oxidative addition vs. transmetallation steps) .

- Control Experiments : Compare reactivity with non-brominated analogs to isolate electronic effects. Employ X-ray absorption spectroscopy (XAS) to probe Pd-Br interactions during catalysis .

Q. How can researchers address discrepancies in biological activity data for sulfonamide derivatives?

Methodological Answer :

- Bioassay Standardization : Use dose-response curves (IC50/EC50) across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity. Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Metabolite Screening : Perform LC-HRMS to rule out off-target effects from degradation products (e.g., des-bromo derivatives) .

Data Interpretation & Contradiction Management

Q. How should researchers handle conflicting toxicity data in early-stage studies?

Methodological Answer :

- Tiered Testing : Conduct Ames tests (bacterial mutagenicity) and zebrafish embryo assays to prioritize in vivo follow-ups. Cross-reference with structurally similar compounds (e.g., methanesulfonamide derivatives) .

- Mechanistic Studies : Use ROS assays and mitochondrial membrane potential measurements to distinguish between direct cytotoxicity and metabolic disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.